
Morpholine, 2,6-dimethyl-4-tridecyl-, cis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Morpholine, 2,6-dimethyl-4-tridecyl-, cis- is an organic compound with the molecular formula C19H39NO and a molecular mass of 297.52 . This compound belongs to the class of morpholines, which are characterized by a six-membered ring containing both nitrogen and oxygen atoms. Morpholines are known for their diverse applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
The synthesis of Morpholine, 2,6-dimethyl-4-tridecyl-, cis- can be achieved through several synthetic routes. One common method involves the reaction of diethanolamine with concentrated sulfuric acid, leading to the formation of morpholine . This intermediate can then be further modified to introduce the 2,6-dimethyl and 4-tridecyl substituents. Industrial production methods often involve the use of high-pressure reactors and specific catalysts to optimize yield and purity .
Análisis De Reacciones Químicas
Morpholine, 2,6-dimethyl-4-tridecyl-, cis- undergoes various chemical reactions, including oxidation, reduction, and substitution. It reacts with oxidizing agents to form corresponding oxides and with reducing agents to yield reduced products . Common reagents used in these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Morpholine, 2,6-dimethyl-4-tridecyl-, cis- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it serves as a precursor for the development of pharmaceuticals and agrochemicals . In medicine, it is investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis . Industrially, it is utilized in the production of surfactants, corrosion inhibitors, and other specialty chemicals .
Mecanismo De Acción
The mechanism of action of Morpholine, 2,6-dimethyl-4-tridecyl-, cis- involves its interaction with specific molecular targets and pathways. It can neutralize acids in exothermic reactions to form salts and water . The compound may also interact with isocyanates, halogenated organics, peroxides, phenols, epoxides, anhydrides, and acid halides, leading to various chemical transformations . These interactions are crucial for its applications in different fields.
Comparación Con Compuestos Similares
Morpholine, 2,6-dimethyl-4-tridecyl-, cis- can be compared with other similar compounds such as 2,6-dimethylmorpholine and 2,6-dimethyl-2,3,5,6-tetrahydro-4H-1,4-oxazine . While these compounds share the morpholine core structure, the presence of the tridecyl substituent in Morpholine, 2,6-dimethyl-4-tridecyl-, cis- imparts unique properties and applications. This uniqueness makes it valuable for specific industrial and research purposes .
Propiedades
Número CAS |
56048-48-7 |
|---|---|
Fórmula molecular |
C19H39NO |
Peso molecular |
297.5 g/mol |
Nombre IUPAC |
(2R,6S)-2,6-dimethyl-4-tridecylmorpholine |
InChI |
InChI=1S/C19H39NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-20-16-18(2)21-19(3)17-20/h18-19H,4-17H2,1-3H3/t18-,19+ |
Clave InChI |
YTOPFCCWCSOHFV-KDURUIRLSA-N |
SMILES isomérico |
CCCCCCCCCCCCCN1C[C@H](O[C@H](C1)C)C |
SMILES canónico |
CCCCCCCCCCCCCN1CC(OC(C1)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Phenylbis[2-(phenylethynyl)phenyl]phosphane](/img/structure/B14643083.png)
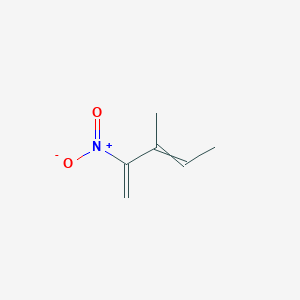
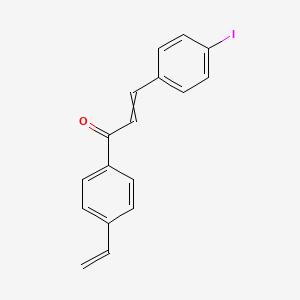
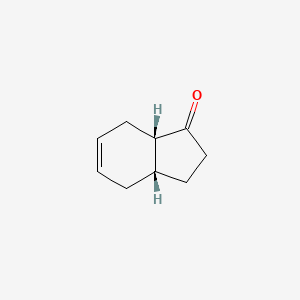
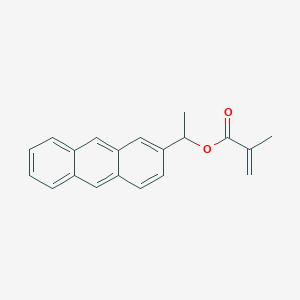
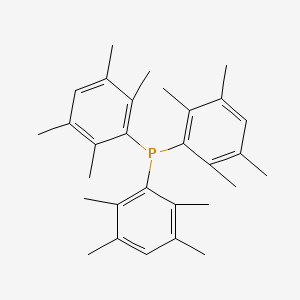

![[(Buta-1,3-dien-2-yl)oxy]benzene](/img/structure/B14643124.png)
![4-Amino-6-[(naphthalen-2-yl)sulfanyl]quinazoline-2(1H)-thione](/img/structure/B14643142.png)
![2-[5-(4-Bromophenyl)furan-2-yl]indolizine](/img/structure/B14643143.png)

![1-Methyl-4-[(propan-2-yl)peroxy]cyclohexane](/img/structure/B14643150.png)
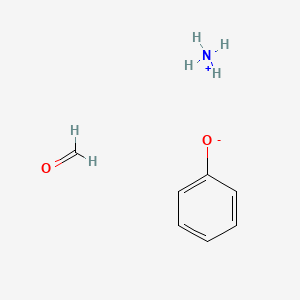
![5,5'-carbonylbis[2-(4-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B14643155.png)
